{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Overview
Description
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a methanamine group at the 2nd position of the imidazo[1,2-a]pyridine core. It is used in various fields of scientific research due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.
Bromination: The imidazo[1,2-a]pyridine core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: The methyl group is introduced at the 8th position through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and methanamine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanamine: Similar structure but with the methanamine group at the 3rd position.
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and methanamine groups.
8-Methylimidazo[1,2-a]pyridine: Lacks the bromine and methanamine groups.
Uniqueness
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine is unique due to the specific positioning of the bromine, methyl, and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6-2-7(10)4-13-5-8(3-11)12-9(6)13/h2,4-5H,3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKLTPABXDUHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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